molecular formula C8H10N2 B13119199 3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Cat. No.: B13119199
M. Wt: 134.18 g/mol
InChI Key: PFBGOFZLEOKXSV-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
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Biological Activity

3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a bicyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a unique bicyclic structure that influences its biological interactions. The presence of the methyl group at the 3-position and the nitrogen atoms in the ring system are critical for its pharmacological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated the cytotoxic effects of various derivatives of dihydropyrrolo[1,2-a]pyrazine against human cancer cell lines, including Panc-1 (pancreatic), PC3 (prostate), and MDA-MB-231 (breast) cells.

Key Findings:

  • Cytotoxicity : The compound exhibited significant antiproliferative activity with an IC50 value of 12.54 μM against Panc-1 cells, which was nearly twice as potent as etoposide, a standard chemotherapeutic agent .
  • Mechanism of Action : Further investigations indicated that the compound induces apoptosis and causes cell cycle arrest in the sub-G1 phase in Panc-1 cells. Western blot analyses revealed downregulation of cleaved-caspase-3 and caspase-3 protein levels, suggesting a mechanism involving apoptosis through caspase activation .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Studies have reported its effectiveness against various bacterial strains.

Antimicrobial Efficacy:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed promising results in inhibiting Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the core structure can enhance or diminish its efficacy.

Observations:

  • Substituent Effects : The introduction of electron-withdrawing groups on the phenyl ring significantly improved antiproliferative activity. Conversely, certain substitutions led to reduced activity, indicating that careful design of derivatives is crucial for optimizing therapeutic potential .

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on the dihydropyrrolo[1,2-a]pyrazine scaffold:

CompoundCell LineIC50 (μM)Notes
7mPanc-112.54Twice as potent as etoposide
5bPanc-120.3Best results among synthesized compounds
EtoposidePanc-124.35Standard reference drug

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

3-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H10N2/c1-7-6-10-4-2-3-8(10)5-9-7/h2-5,7H,6H2,1H3

InChI Key

PFBGOFZLEOKXSV-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C=CC=C2C=N1

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.